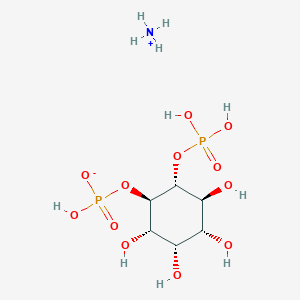
D-Myo-inositol 4,5-bis-phosphate ammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Myo-inositol 4,5-bis-phosphate ammonium salt: is a chemical compound with the empirical formula C6H14O12P2•xNH3 and a molecular weight of 340.12 g/mol . It is a derivative of inositol, a carbohydrate that plays a crucial role in cellular signaling and regulation. This compound is particularly significant in the study of phosphoinositide metabolism and signal transduction pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of D-Myo-inositol 4,5-bis-phosphate ammonium salt typically involves the phosphorylation of inositol. The process begins with the protection of hydroxyl groups on inositol, followed by selective phosphorylation at the 4 and 5 positions. The final step involves deprotection and purification to obtain the desired compound .
Industrial Production Methods: : Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar steps as laboratory synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Reduction: Reduction reactions involving this compound are rare due to the stability of the phosphate groups.
Substitution: The compound can participate in substitution reactions, particularly involving the phosphate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under mild conditions to introduce new functional groups.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield inositol phosphates with higher oxidation states, while substitution reactions can introduce various functional groups to the inositol ring .
Aplicaciones Científicas De Investigación
Chemistry: : D-Myo-inositol 4,5-bis-phosphate ammonium salt is used as a precursor in the synthesis of more complex inositol phosphates and phosphoinositides. It is also employed in studies of phosphorylation and dephosphorylation mechanisms.
Biology: : In biological research, this compound is crucial for studying signal transduction pathways, particularly those involving phosphoinositides. It helps in understanding the role of inositol phosphates in cellular processes such as cell growth, differentiation, and apoptosis .
Medicine: : In medical research, this compound is used to investigate its potential therapeutic effects. It is studied for its role in regulating insulin signaling and its potential use in treating metabolic disorders.
Industry: : While its industrial applications are limited, the compound is used in the production of specialized reagents and in the development of biochemical assays.
Mecanismo De Acción
D-Myo-inositol 4,5-bis-phosphate ammonium salt exerts its effects by participating in the phosphoinositide signaling pathway. It acts as a substrate for phospholipase C, which hydrolyzes it to produce inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This increase in intracellular calcium triggers various downstream signaling events, affecting cellular processes such as metabolism, growth, and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
D-Myo-inositol 1,4,5-tris-phosphate trisodium salt: Similar in structure but with an additional phosphate group at the 1 position.
L-α-Phosphatidyl-D-myo-inositol-4,5-bisphosphate, triammonium salt: A phospholipid derivative with similar signaling functions.
D-Myo-inositol 1,3,4,5-tetrakis (phosphate) ammonium salt: Contains an additional phosphate group at the 3 position.
Uniqueness: : D-Myo-inositol 4,5-bis-phosphate ammonium salt is unique due to its specific phosphorylation pattern, which makes it a critical intermediate in the phosphoinositide signaling pathway. Its ability to be selectively hydrolyzed by phospholipase C distinguishes it from other inositol phosphates .
Propiedades
Fórmula molecular |
C6H17NO12P2 |
|---|---|
Peso molecular |
357.15 g/mol |
Nombre IUPAC |
azanium;[(1R,2S,3S,4R,5S,6R)-2,3,4,5-tetrahydroxy-6-phosphonooxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C6H14O12P2.H3N/c7-1-2(8)4(10)6(18-20(14,15)16)5(3(1)9)17-19(11,12)13;/h1-10H,(H2,11,12,13)(H2,14,15,16);1H3/t1-,2+,3-,4-,5+,6+;/m0./s1 |
Clave InChI |
SGJUQYWLNXRPQO-BPYBYLIXSA-N |
SMILES isomérico |
[C@H]1([C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)[O-])O)O)O.[NH4+] |
SMILES canónico |
C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)[O-])O)O)O.[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-[2-(2-Aminopropoxy)ethoxy]ethoxy]propan-2-amine](/img/structure/B13736730.png)










